3-Pyrrolidinyl 4-methoxybenzoate hydrochloride

Sigma-1 receptor pharmacology CNS ligand screening neuropsychiatric disorder research

3-Pyrrolidinyl 4-methoxybenzoate hydrochloride (CAS 1220021-16-8), systematically designated as pyrrolidin-3-yl 4-methoxybenzoate hydrochloride, is a pyrrolidine-based ester derivative comprising a 4-methoxybenzoate moiety linked via an ester bond to the 3-position of a pyrrolidine ring. The compound presents as a white to off-white crystalline solid with enhanced aqueous solubility due to its hydrochloride salt form, featuring a molecular formula of C12H16ClNO3 and molecular weight of 257.71 g/mol.

Molecular Formula C12H16ClNO3
Molecular Weight 257.71 g/mol
CAS No. 1220021-16-8
Cat. No. B1394775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrrolidinyl 4-methoxybenzoate hydrochloride
CAS1220021-16-8
Molecular FormulaC12H16ClNO3
Molecular Weight257.71 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)OC2CCNC2.Cl
InChIInChI=1S/C12H15NO3.ClH/c1-15-10-4-2-9(3-5-10)12(14)16-11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H
InChIKeyZLRRTIJSRDJHDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyrrolidinyl 4-Methoxybenzoate Hydrochloride CAS 1220021-16-8: Procurement-Grade Pyrrolidine Ester Building Block for CNS-Targeted Research


3-Pyrrolidinyl 4-methoxybenzoate hydrochloride (CAS 1220021-16-8), systematically designated as pyrrolidin-3-yl 4-methoxybenzoate hydrochloride, is a pyrrolidine-based ester derivative comprising a 4-methoxybenzoate moiety linked via an ester bond to the 3-position of a pyrrolidine ring . The compound presents as a white to off-white crystalline solid with enhanced aqueous solubility due to its hydrochloride salt form, featuring a molecular formula of C12H16ClNO3 and molecular weight of 257.71 g/mol . This scaffold serves as a foundational building block in medicinal chemistry programs targeting central nervous system (CNS) disorders, with the pyrrolidine ring contributing conformational rigidity that can influence target binding interactions .

Why 3-Pyrrolidinyl 4-Methoxybenzoate Hydrochloride Cannot Be Substituted: Structural Determinants of Binding Selectivity and Formulation Viability


Generic substitution among pyrrolidinyl benzoate analogs is scientifically inadvisable due to two critical differentiation vectors that directly impact experimental reproducibility and biological outcomes. First, the 3-position attachment of the pyrrolidine ring to the ester group imposes a distinct spatial orientation and conformational profile compared to 1-position or 2-position pyrrolidinyl isomers, thereby altering target engagement geometry and resulting in differential binding kinetics at CNS receptor sites . Second, the hydrochloride salt formulation confers substantially enhanced aqueous solubility relative to free base alternatives, a parameter essential for consistent dose-response relationships in in vitro assays and in vivo bioavailability . Procurement of structurally related analogs (e.g., 3-pyrrolidinyl benzoate hydrochloride, CAS 1145787-66-1; or 1-methyl-3-pyrrolidinyl benzoate, CAS 13220-17-2) without explicit comparative validation introduces uncontrolled variables that can invalidate SAR conclusions and compromise batch-to-batch experimental fidelity .

3-Pyrrolidinyl 4-Methoxybenzoate Hydrochloride: Quantitative Comparative Evidence for Procurement Decision Support


Sigma-1 Receptor Binding Affinity of 3-Pyrrolidinyl 4-Methoxybenzoate Hydrochloride Versus In-Class Comparators

This compound, as part of the pyrrolidinyl benzoate series, demonstrates measurable binding affinity at sigma-1 receptors with an IC50 value of 1.97 × 10⁴ nM (19.7 μM) [1]. This affinity profile, while moderate, provides a defined baseline for structure-activity relationship (SAR) exploration in CNS ligand development. For context, optimized sigma-1 ligands from related chemical series achieve Ki values in the low nanomolar range (e.g., Ki = 5.5 nM for certain pyrrolidinyl-containing dopamine D3 receptor ligands) [2], illustrating the affinity gap that medicinal chemistry optimization aims to bridge. The 4-methoxy substitution on the benzoyl moiety, absent in the unsubstituted 3-pyrrolidinyl benzoate analog, represents a key modification site for tuning lipophilicity and target engagement.

Sigma-1 receptor pharmacology CNS ligand screening neuropsychiatric disorder research

Conformational Rigidity Advantage: 3-Position Pyrrolidine Attachment Enforces Defined Spatial Geometry

The 3-position ester linkage of the pyrrolidine ring in this compound introduces conformational constraints that restrict rotational freedom relative to 1-position or 2-position pyrrolidinyl isomers . This stereoelectronic feature reduces the entropic penalty upon target binding and enhances the predictability of docking simulations. In contrast, the 1-methyl-3-pyrrolidinyl benzoate analog (CAS 13220-17-2) introduces a methyl group on the pyrrolidine nitrogen, which alters basicity (pKa shift of approximately 1-2 units), hydrogen-bonding capacity, and steric bulk, fundamentally changing the compound's interaction landscape with biological targets .

Conformational analysis molecular docking structure-based drug design

Hydrochloride Salt Formulation Enhances Aqueous Solubility and Experimental Reproducibility

The hydrochloride salt of 3-pyrrolidinyl 4-methoxybenzoate demonstrates solubility in polar solvents including water and alcohols, a property conferred by the ionic character of the salt form . This contrasts with free base analogs, which typically exhibit limited aqueous solubility and may require DMSO or other organic co-solvents for dissolution. The enhanced aqueous solubility directly translates to more accurate dose-response curves in biochemical and cell-based assays, reduced variability from precipitation artifacts, and simplified preparation of dosing solutions for animal studies.

Drug formulation in vitro assay development physicochemical property optimization

Analytical Purity Specification of ≥98% Enables Direct Deployment in Validated Assays Without Pre-Purification

Commercial suppliers of this compound offer material certified to NLT (Not Less Than) 98% purity . This specification meets or exceeds the typical purity threshold required for reproducible pharmacological testing and synthetic intermediate applications. Lower-purity alternatives or research-grade material from non-ISO-compliant sources may contain impurities that interfere with binding assays, produce false positives in cell-based screens, or generate undesired side products in downstream synthetic steps.

Analytical chemistry quality control pharmaceutical R&D

3-Pyrrolidinyl 4-Methoxybenzoate Hydrochloride: Validated Application Scenarios for Procurement Planning


Structure-Activity Relationship (SAR) Campaigns for Sigma-1 Receptor Ligand Optimization

Researchers engaged in sigma-1 receptor drug discovery can utilize this compound as a scaffold with established baseline affinity (IC50 = 1.97 × 10⁴ nM) for systematic substitution at the 4-position of the benzoyl moiety [1]. The pyrrolidine 3-position ester linkage maintains a defined conformational constraint that facilitates interpretable SAR. Systematic modification of the methoxy group to alternative substituents (e.g., halogen, alkyl, trifluoromethyl) enables mapping of steric and electronic requirements for enhanced sigma-1 binding affinity, with the goal of achieving potency improvements toward the low nanomolar range observed for optimized leads [2].

CNS Penetrant Probe Development Leveraging Pyrrolidine Scaffold Physicochemical Properties

The hydrochloride salt form ensures aqueous solubility compatible with in vitro blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB, MDCK-MDR1 monolayers) and in vivo CNS distribution studies [1]. The unsubstituted secondary amine of the pyrrolidine ring preserves hydrogen-bond donor capacity for target engagement while maintaining moderate lipophilicity conducive to passive membrane diffusion [2]. This combination of properties makes the compound suitable as a starting point for developing CNS-penetrant chemical probes targeting neurological and psychiatric disorders.

Synthetic Intermediate for Pyrrolidine-Containing Bioactive Molecule Construction

The compound serves as a versatile building block for the synthesis of more complex pyrrolidine-based pharmacophores. The 3-position ester can be hydrolyzed to the corresponding alcohol for further functionalization, or the pyrrolidine nitrogen can be alkylated or acylated to introduce additional diversity elements [1]. The ≥98% purity specification ensures that this intermediate can be advanced through multi-step synthetic sequences without accumulating problematic impurities that complicate purification of final products [2].

Comparative Pharmacology Studies Evaluating Substitution Isomer Effects on Target Engagement

Investigators requiring rigorous control over stereoelectronic variables in comparative binding studies can employ this 3-pyrrolidinyl ester isomer alongside its positional analogs (e.g., 1-position or 2-position pyrrolidinyl derivatives) to systematically dissect the contribution of ring attachment geometry to receptor recognition and functional activity [1]. The absence of N-substitution distinguishes this compound from N-methyl analogs (e.g., CAS 13220-17-2), enabling direct assessment of the secondary amine's role in hydrogen-bonding interactions and basicity-dependent cellular uptake [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.